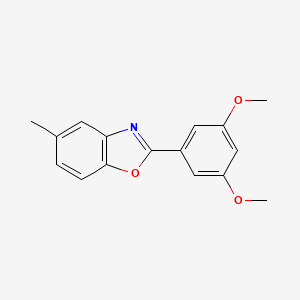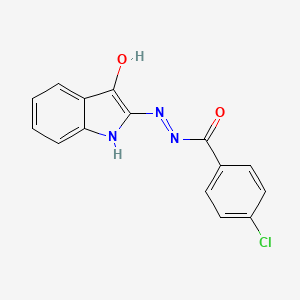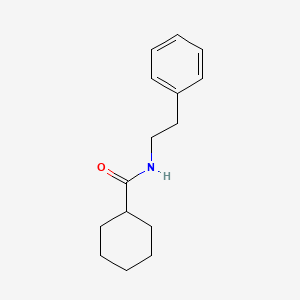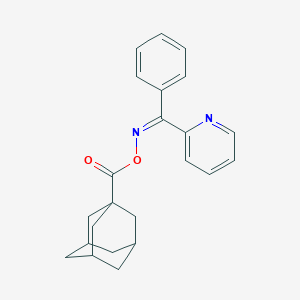
2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole, also known as DMBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMBO belongs to the benzoxazole family of compounds and is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole is not fully understood, but it is known to interact with various biological targets, including enzymes and receptors. 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a role in gene expression and are often dysregulated in cancer cells. 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole has also been found to interact with the dopamine D2 receptor, which is involved in the regulation of motor function and is implicated in Parkinson's disease.
Biochemical and Physiological Effects:
2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species, which can cause damage to cells and tissues. 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole is its ability to interact with multiple biological targets, making it a promising candidate for drug development. However, one limitation is its potential toxicity, as high doses of 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole have been shown to cause liver damage in animal models. Additionally, more research is needed to fully understand the mechanism of action of 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole and its potential side effects.
Orientations Futures
There are several potential future directions for research on 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole. One area of interest is the development of 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the investigation of the potential side effects of 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole and the development of strategies to minimize toxicity. Additionally, more research is needed to fully understand the mechanism of action of 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole and its interactions with biological targets.
Méthodes De Synthèse
2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole can be synthesized using a variety of methods, including the reaction of 3,5-dimethoxyaniline with methyl 2-bromoacetate, followed by cyclization with phosphorus oxychloride. Another method involves the condensation of 3,5-dimethoxyaniline with salicylaldehyde in the presence of acetic acid and sulfuric acid.
Applications De Recherche Scientifique
2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole has been found to reduce amyloid-beta accumulation and improve cognitive function in animal models. In Parkinson's disease research, 2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5-methyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-4-5-15-14(6-10)17-16(20-15)11-7-12(18-2)9-13(8-11)19-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSSJVNHBFIMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)-5-methyl-1,3-benzoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)


![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5704126.png)

![N-benzyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5704142.png)

![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)
